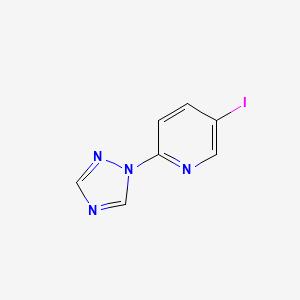

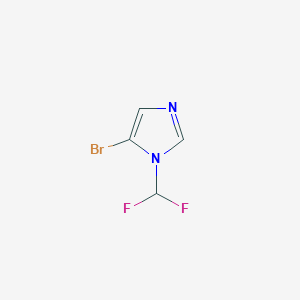

![molecular formula C9H15N3O2S B2666643 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine CAS No. 949654-73-3](/img/structure/B2666643.png)

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

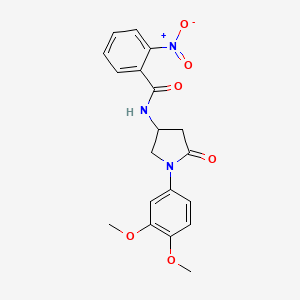

“1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine” is a biochemical used for proteomics research . Its molecular formula is C9H15N3O2S and has a molecular weight of 229.3 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H15N3O2S/c1-11-5-2-9(8-11)15(13,14)12-6-3-10-4-7-12/h2,5,8,10H,3-4,6-7H2,1H3 . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 229.3 .

Applications De Recherche Scientifique

Antibacterial and Antifungal Agents

Compounds derived from piperazine, including those with sulfonyl substitutions, have shown promising antibacterial and antifungal activities. For example, derivatives of 8-alkyl- and 8-vinyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acids demonstrated significant in vitro and in vivo activities against gram-negative bacteria, including Pseudomonas aeruginosa, surpassing the efficacy of piromidic acid in some cases (Matsumoto & Minami, 1975). Furthermore, novel amalgamations of 1,2,3-triazoles, piperidines, and thieno pyridine rings have shown moderate to good antifungal activities, particularly against strains like Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans (Darandale et al., 2013).

Anticancer Research

Piperazine derivatives have also been investigated for their antiproliferative effects against various human cancer cell lines. A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative effect, showing good activity on cancer cell lines except for K562 (Mallesha et al., 2012). Additionally, certain piperazine-substituted 1,3-thiazoles displayed notable anticancer activity across various cancer cell lines, including lungs, kidneys, CNS, and breast cancer cells (Turov, 2020).

Neuroscience and Pharmacology

In the field of neuroscience, piperazine derivatives have been developed as potent and selective adenosine A2a receptor antagonists with potential applications in treating Parkinson's disease. Replacement of the piperazinyl group with various diamines yielded compounds with low nanomolar affinity toward the A2a receptor, showing promise for oral activity in rodent models of Parkinson's disease (Vu et al., 2004).

Environmental and Analytical Chemistry

Piperazine and its derivatives have been investigated for their role in enhancing sulfuric acid-based new particle formation (NPF), which could significantly alter the atmospheric fate of piperazine used in post-combustion CO2 capture. The study revealed that piperazine could enhance SA-based NPF at the parts per trillion level, potentially influencing environmental impact assessments (Ma et al., 2019).

Mécanisme D'action

Safety and Hazards

The safety information for “1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Orientations Futures

The future directions for “1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine” and related compounds could involve further exploration of their potential as inhibitors for various biochemical pathways. For example, pyrrole derivatives have been investigated for their potential as inhibitors of the PD-1/PD-L1 interaction , and as potent potassium-competitive acid blockers .

Propriétés

IUPAC Name |

1-(1-methylpyrrol-3-yl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-11-5-2-9(8-11)15(13,14)12-6-3-10-4-7-12/h2,5,8,10H,3-4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIZBRZOHDBBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)S(=O)(=O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

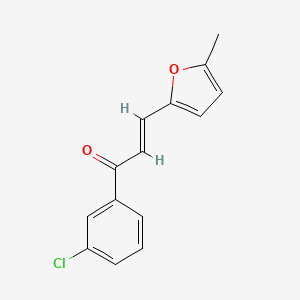

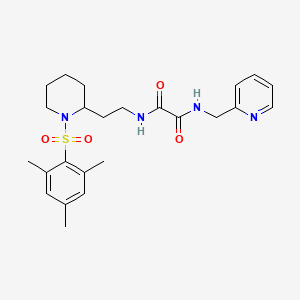

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2666560.png)

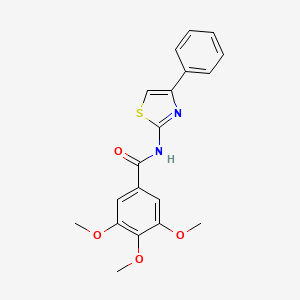

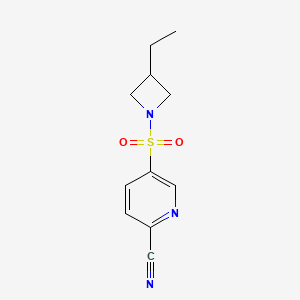

![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2666567.png)

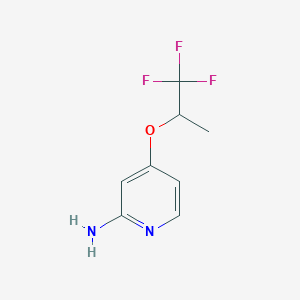

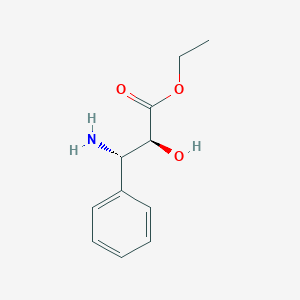

![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)

![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2666579.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2666583.png)